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Compound of Interest

6-Methyl-2-
Compound Name:

pyridinecarboxaldehyde

Cat. No.: B119999

For Immediate Release

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)
and infrared (IR) spectroscopic data for the compound 6-Methyl-2-pyridinecarboxaldehyde.
The intended audience for this document includes researchers, scientists, and professionals in
the field of drug development. This guide offers a structured presentation of spectroscopic data,
detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key *H NMR, 13C NMR, and IR spectroscopic data for 6-
Methyl-2-pyridinecarboxaldehyde. This information is crucial for the structural elucidation
and characterization of the molecule.

Table 1: *H NMR Spectroscopic Data for 6-Methyl-2-
pyridinecarboxaldehyde
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
9.93 Singlet Aldehyde H (CHO)
7.86 Doublet of doublets 7.5 Pyridine H-4

7.71 Doublet 7.5 Pyridine H-3

7.49 Doublet 7.5 Pyridine H-5

2.61 Singlet Methyl H (CH3)

Solvent: DMSO-ds

Table 2: *C NMR Spectroscopic Data for 6-Methyl-2-
pyridinecarboxaldehyde

While specific 33C NMR chemical shift values for 6-Methyl-2-pyridinecarboxaldehyde are
available in various chemical databases, a publicly available, citable list of these values was
not found in the immediate search results. Researchers are advised to consult spectral
databases such as those on PubChem for this information.[1][2]

Table 3: Infrared (IR) Spectroscopic Data for 6-Methyl-2-
pyridinecarboxaldehyde

A detailed, citable list of specific IR absorption peaks for 6-Methyl-2-pyridinecarboxaldehyde
was not readily available in the conducted search. However, the characteristic absorption
bands for the functional groups present in the molecule are well-established. The presence of
an aromatic pyridine ring and an aldehyde functional group would give rise to the following
expected absorptions:
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Wavenumber . . . .
Intensity Functional Group Vibration

(cm™)

~3100-3000 Medium Aromatic C-H Stretch
Medium, often two

~2830-2695 Aldehyde C-H Stretch
bands

~1710-1685 Strong Aldehyde C=0 Stretch

~1600-1450 Medium to Strong Aromatic C=C Stretch

Experimental Protocols

The following are generalized yet detailed protocols for acquiring NMR and IR spectra,
adaptable for the analysis of 6-Methyl-2-pyridinecarboxaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra for structural elucidation.
Methodology:
e Sample Preparation:

o Accurately weigh approximately 5-10 mg of 6-Methyl-2-pyridinecarboxaldehyde.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-de,
CDCIs) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; vortex or gently warm if necessary.
e Instrument Setup:

o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity and resolution.
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o Tune and match the probe for the desired nucleus (*H or 13C).

e 1H NMR Spectrum Acquisition:
o Acquire the spectrum using a standard pulse-acquire sequence.
o Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
o Collect a sufficient number of scans to achieve a good signal-to-noise ratio.
e 13C NMR Spectrum Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o A sufficient number of scans and a longer relaxation delay (2-5 seconds) may be
necessary due to the lower natural abundance and longer relaxation times of the 3C
nucleus.

» Data Processing:

o

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[¢]

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

[¢]

o

Integrate the peaks in the *H spectrum.

[e]

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to
the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the
absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):
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e Sample Preparation:

o Place a small, solid amount of 6-Methyl-2-pyridinecarboxaldehyde directly onto the ATR
crystal.

o Ensure good contact between the sample and the crystal by applying pressure using the
instrument's pressure arm.

e Instrument Setup:

o Record a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

e Spectrum Acquisition:

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio.

o The typical spectral range is 4000-400 cm™1,
» Data Processing:

o The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber
(cm™2).

o ldentify and label the major absorption peaks.

o Correlate the observed absorption bands with known functional group frequencies to
confirm the molecular structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like 6-Methyl-2-pyridinecarboxaldehyde.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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